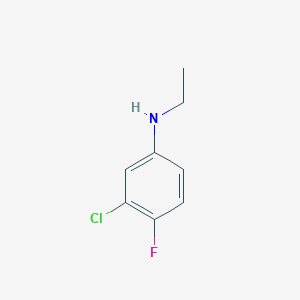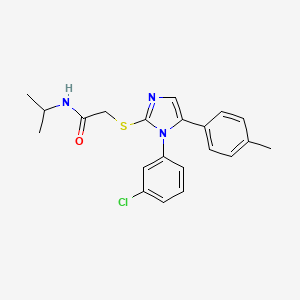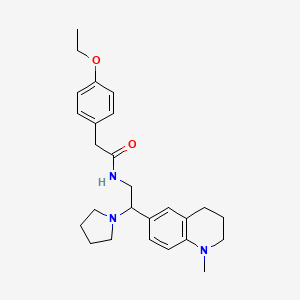![molecular formula C18H20N2O5S2 B2499741 S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido CAS No. 2097868-81-8](/img/structure/B2499741.png)
S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamide compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds often serve as ligands that can form complexes with various transition metals, which can significantly alter their biological properties and applications. For instance, sulfonamide-derived ligands have been synthesized and their metal complexes have been evaluated for antibacterial, antifungal, and cytotoxic activities, showing moderate to significant effects against bacterial and fungal strains .
Synthesis Analysis
The synthesis of sulfonamide compounds involves the formation of ligands that can chelate with transition metals. In one study, ligands such as 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl]phenolate were synthesized and their metal complexes with cobalt(II), copper(II), nickel(II), and zinc(II) were characterized using various physical and spectral methods . The bonding and structure of these compounds were deduced from magnetic susceptibility, conductivity measurements, IR, 1H and 13C NMR, electronic, mass spectrometry, and analytical data, with the structure of one ligand confirmed by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their biological activity. X-ray diffraction methods have been employed to determine the structure of these compounds, revealing an octahedral geometry for the metal complexes . The precise arrangement of atoms within the ligand and its complex plays a significant role in the compound's interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including those with biological molecules. For example, cysteine thiol groups can react with 1,3-propane sultone to form S-3-sulphopropylcysteine, a modification useful in protein chemistry . This reaction is selective for thiol groups and results in derivatives that are stable under conditions of total acid hydrolysis and exhibit distinctive behavior in electrophoresis and ion-exchange chromatography .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure and the presence of metal complexes. These properties can be characterized by various analytical techniques, including magnetic susceptibility, conductivity measurements, and different types of spectroscopy . The solubility, stability, and reactivity of these compounds are important for their practical applications in biological systems and their potential as therapeutic agents.
Applications De Recherche Scientifique
Cytochrome P450 Enzyme Inhibition
The compound is a part of a class of chemical inhibitors used in human liver microsomal incubations to decipher the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. The selectivity and potency of such inhibitors are crucial in understanding and predicting metabolism-based drug–drug interactions (Khojasteh et al., 2011).
Organosilicon Chemistry and Material Applications
Carbofunctional Sulfur-Containing Organosilicon Compounds
The compound falls into the category of valuable organosilicon carbofunctional sulfur-containing compounds. These have diverse applications, such as ingredients in rubber compositions for non-flammable, water- and wear-proof tires, and as ion-exchanging and complexing sorbents of heavy and noble metals (Vlasova et al., 2017).
Antibacterial Activity
Promising Antibacterial Activity of Aryl Sulfonamide Compounds
The sulfonamide moiety, present in the compound, is reviewed for its promising antibacterial activity. These moieties, especially when combined with heterocyclic structures like thiophene or chromene, have shown significant potential in medicinal chemistry for developing effective antibacterial agents (Rathore et al., 2021).
Biological and Pharmacological Activities
Sulfonamide Compounds in Therapeutics
The compound is part of the broader class of sulfonamide compounds known for their significant role in therapeutic applications. These compounds exhibit a wide range of biological activities, including as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor agents. The sulfonamide moiety's versatility in forming derivatives offers a rich ground for the development of new drugs with potential antitumor properties (Azevedo-Barbosa et al., 2020).
Mécanisme D'action
Target of Action
It is known that 2,5-dioxopyrrolidin-1-yl acrylate, a related compound, can react with monoclonal antibodies, specifically anti-horseradish peroxidase igg, to modify lysine residues
Biochemical Pathways
Given its potential role as a protein crosslinker , it may impact a variety of biochemical pathways depending on the specific proteins it interacts with.
Pharmacokinetics
A related compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to have high metabolic stability on human liver microsomes . This suggests that the compound may also have good metabolic stability, which could impact its bioavailability.
Result of Action
A related compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production in chinese hamster ovary cells
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-18(23,10-13-8-9-26-11-13)12-19-27(24,25)15-4-2-14(3-5-15)20-16(21)6-7-17(20)22/h2-5,8-9,11,19,23H,6-7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMVJEAMOSTIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)

![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)


![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)


![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)